![molecular formula C13H17NO3 B7472706 methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate](/img/structure/B7472706.png)
methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate
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Overview
Description
Methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate is a chemical compound that is commonly used in scientific research. It is a synthetic derivative of indole, which is a naturally occurring organic compound. Methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate has a wide range of applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate is not fully understood. However, it is believed to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a key role in the development of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
Methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
Methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other synthetic compounds. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research involving methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate. One potential area of research is the development of new derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to investigate its potential side effects and toxicity.
Synthesis Methods
The synthesis of methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate involves the condensation of indole-2-carboxylic acid with diethyl malonate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting compound is then subjected to a series of chemical reactions, including esterification and decarboxylation, to produce the final product.
Scientific Research Applications
Methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various biologically active compounds, including anti-cancer agents, anti-inflammatory agents, and antimicrobial agents. It is also used as a fluorescent probe in biological imaging studies.
properties
IUPAC Name |
methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-7-10-8(14-11(7)12(16)17-4)5-13(2,3)6-9(10)15/h14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZXERTZRHEVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate |
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